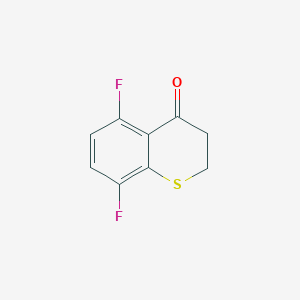
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C10H13BClNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked via a three-carbon chloropropyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylboronic acid with 3-chloropropyl isocyanate to form the intermediate this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid group and halides or pseudohalides in the presence of a palladium catalyst.
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Substitution Reactions: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Protein-Protein Interaction Studies: The boronic acid group can form reversible covalent bonds with cis-diols, making it useful for studying protein interactions involving glycoproteins.
Medicinal Chemistry and Drug Discovery: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or proteins with cis-diol functionalities.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced binding affinity for certain molecules.
Wirkmechanismus
The mechanism of action of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form covalent bonds with cis-diols. This interaction can inhibit the activity of enzymes or modulate protein functions by targeting specific glycoproteins. The boronic acid group is crucial for this activity, as it forms reversible covalent bonds with the diol groups on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the chloropropylcarbamoyl group, making it less versatile in terms of functionalization.
(4-Carbamoylphenyl)boronic Acid: Similar structure but lacks the chloropropyl chain, which may affect its binding properties and reactivity.
Uniqueness: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and chloropropylcarbamoyl groups. This combination allows for versatile chemical modifications and specific interactions with target molecules, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNOFJBHOAQAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657447 | |
| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-03-4 | |
| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)


![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)


